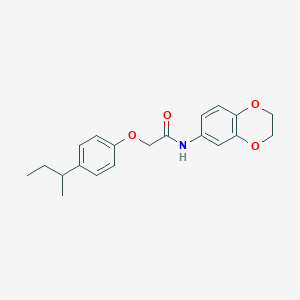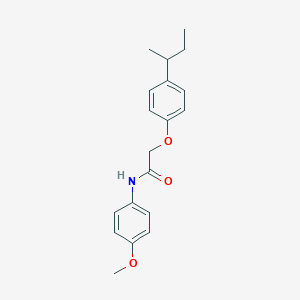![molecular formula C17H18BrN3O2S B251572 N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B251572.png)
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields.
Mecanismo De Acción
The mechanism of action of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide in lab experiments is its anti-cancer properties. It can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to study its effects on other diseases, such as diabetes and inflammation. Additionally, research can be conducted to better understand its mechanism of action and how it interacts with other enzymes and proteins in the body. Finally, studies can be conducted to optimize the synthesis method and improve the yield of the final product.
Conclusion
In conclusion, N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide is a chemical compound that has potential applications in various fields of scientific research. Its anti-cancer properties, ability to reduce inflammation, and improve insulin sensitivity make it a promising candidate for future research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide involves the reaction of 5-bromo-6-methylpyridin-2-amine with carbon disulfide and sodium hydroxide to form 5-bromo-6-methylpyridin-2-ylamine-1-carbothioamide. This intermediate is then reacted with 4-ethylphenol and chloroacetyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has been studied for its potential application in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide has anti-cancer properties and can inhibit the growth of cancer cells.
Propiedades
Fórmula molecular |
C17H18BrN3O2S |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18BrN3O2S/c1-3-12-4-6-13(7-5-12)23-10-16(22)21-17(24)20-15-9-8-14(18)11(2)19-15/h4-9H,3,10H2,1-2H3,(H2,19,20,21,22,24) |
Clave InChI |
HZESPRDRWVTGIR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
SMILES canónico |
CCC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC(=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)
![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)





![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)


![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)